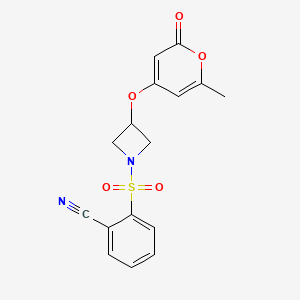
2-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile is a useful research compound. Its molecular formula is C16H14N2O5S and its molecular weight is 346.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile (CAS Number: 1787880-28-7) is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H14N2O5S, with a molecular weight of 346.4 g/mol. The structure features a sulfonamide group linked to a benzonitrile moiety, which is further connected to an azetidine ring containing a pyranone derivative. This unique arrangement of functional groups may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N2O5S |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 1787880-28-7 |
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfonamide group is particularly noteworthy as sulfonamides are known for their antibacterial properties, potentially allowing this compound to exhibit similar effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds with similar structures. For instance, derivatives containing pyranone rings have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- In Vitro Studies : Compounds with similar structural motifs have demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL .
- Case Study : A related compound, N-benzenesulfonylbenzotriazole, exhibited dose-dependent growth inhibition against Trypanosoma cruzi, suggesting that similar derivatives may also possess antiparasitic properties .
Anticancer Activity
Research has indicated that compounds featuring azetidine and sulfonamide groups can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.
- Cell Line Studies : In studies involving human cancer cell lines, compounds with analogous structures have been shown to reduce cell viability significantly, suggesting potential as chemotherapeutic agents .
- Mechanistic Insights : The interaction with specific signaling pathways involved in cell proliferation and survival could be a key factor in their anticancer effects.
Research Findings
Recent studies have focused on synthesizing and characterizing derivatives of the target compound to elucidate their biological activities further.
- Synthesis : The synthetic route typically involves multi-step organic reactions starting from commercially available precursors, culminating in the formation of the desired azetidine-sulfonamide structure .
- Biological Evaluation : Following synthesis, compounds are often subjected to biological evaluation using standard assays to determine their efficacy against various pathogens or cancer cells.
特性
IUPAC Name |
2-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-11-6-13(7-16(19)22-11)23-14-9-18(10-14)24(20,21)15-5-3-2-4-12(15)8-17/h2-7,14H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVYEZGAUDGLHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














